molecular formula C8H14O2 B080710 ethyl 2,3-dimethylbut-3-enoate CAS No. 14387-99-6

ethyl 2,3-dimethylbut-3-enoate

Cat. No.: B080710
CAS No.: 14387-99-6
M. Wt: 142.2 g/mol
InChI Key: SXPQDNXOZYVMPQ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylbut-3-enoate is a versatile and highly functionalized ester building block of significant interest in synthetic organic chemistry and materials science research. Its core value lies in the presence of a sterically encumbered, electron-rich tetrasubstituted alkene adjacent to an ester group, which directs its reactivity and enables unique transformations. This compound serves as a key precursor in cycloaddition reactions, such as [2+2] and Diels-Alder cyclizations, where the gem-dimethyl group and the alkene moiety can be used to construct complex, sp3-rich carbocyclic and heterocyclic frameworks with controlled stereochemistry. Furthermore, it acts as a valuable monomer or co-monomer in the development of novel polymers and functional materials, where the steric bulk of the substituents can influence polymer tacticity, glass transition temperature, and ultimate material properties. Its mechanism of action in these contexts is defined by its role as an electron-deficient alkene in Michael additions or as a dienophile, with the ester group providing a handle for further synthetic manipulation, including hydrolysis, reduction, or nucleophilic substitution. Researchers utilize this compound to explore new synthetic methodologies, create structurally diverse compound libraries for screening, and engineer advanced materials with tailored characteristics.

Properties

IUPAC Name

ethyl 2,3-dimethylbut-3-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h7H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPQDNXOZYVMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30932128
Record name Ethyl 2,3-dimethylbut-3-enoate
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Molecular Weight

142.20 g/mol
Source PubChem
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CAS No.

14387-99-6
Record name Ethyl 2,3-dimethyl-3-butenoate
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Record name Ethyl 2,3-dimethyl-3-butenoate
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Record name Ethyl 2,3-dimethylbut-3-enoate
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Record name Ethyl 2,3-dimethyl-3-butenoate
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Biological Activity

Ethyl 2,3-dimethylbut-3-enoate (also known as ethyl 2,3-dimethyl-3-butenoate) is an organic compound characterized by its ester and alkene functional groups. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H14O2C_8H_{14}O_2 and features a branched alkyl chain with a vinyl group. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Methods

Several methods exist for synthesizing this compound:

  • Esterification : The compound can be synthesized through the esterification of 2,3-dimethylbut-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction typically requires heating under reflux conditions.
  • Horner-Wadsworth-Emmons Reaction : A more complex synthetic route involves the Horner-Wadsworth-Emmons reaction, which can yield various alkene esters from phosphonate derivatives.

Enzyme Activity and Hydrolysis

Research indicates that this compound can be involved in studies related to enzyme kinetics and hydrolysis reactions. The compound's ester bond is susceptible to hydrolysis, making it a useful model for studying enzyme activity related to esterases and lipases.

Case Studies and Research Findings

  • Enzyme Kinetics : A study examined the interaction of various esters with enzymes involved in metabolic pathways. This compound could serve as a substrate or inhibitor in such reactions due to its structural properties .
  • Toxicity Assessments : Preliminary studies on related compounds suggest that they are well-tolerated by human hepatocytes and exhibit minimal hepatotoxicity while affecting cytochrome P450 enzymes only slightly .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC8H14O2Branched structure; potential enzyme substrate
Ethyl 4-methylpentanoateC9H18O2Linear structure; used as a flavoring agent
Methyl 4-(2-formylphenoxy)but-2-enoateC12H14O3Contains an aromatic group; used in pharmaceuticals

Chemical Reactions Analysis

Oxidation Reactions

Ethyl 2,3-dimethylbut-3-enoate undergoes oxidation at the double bond or ester group under controlled conditions:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide derivative.

  • Ozonolysis : Cleavage of the double bond yields ketones or carboxylic acids depending on workup conditions.

  • Ester Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ convert the ester group to a carboxylic acid.

Example :

Reaction TypeReagents/ConditionsMajor ProductYieldSource
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide derivative78%
OzonolysisO₃, then Zn/H₂O2,3-dimethylbutanedioic acid65%

Reduction Reactions

The compound’s double bond and ester group are susceptible to reduction:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the double bond to form ethyl 2,3-dimethylbutanoate.

  • Ester Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol.

Example :

Reaction TypeReagents/ConditionsMajor ProductYieldSource
HydrogenationH₂ (1 atm), Pd-C, EtOHEthyl 2,3-dimethylbutanoate92%
Ester ReductionLiAlH₄, THF, reflux2,3-dimethylbut-3-en-1-ol85%

Heck-Type Alkenylation

This compound participates in iron-catalyzed Heck reactions with styrenes to form substituted alkenes. For example:

text
This compound + 4-methylstyrene → Ethyl-4-(4-methylphenyl)-2,3-dimethylbut-3-enoate

Conditions : FeCl₂ (10 mol%), Na₂CO₃, DMF, 100°C, 16 hours.
Yield : 70% .

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution:

  • Hydrolysis : Acidic or basic conditions cleave the ester.

    • Acidic Hydrolysis : H₂SO₄/H₂O yields 2,3-dimethylbut-3-enoic acid.

    • Basic Hydrolysis : NaOH/EtOH yields the sodium salt of the acid.

Example :

ConditionsProductYieldSource
1M H₂SO₄, reflux2,3-dimethylbut-3-enoic acid88%
1M NaOH, EtOH, 50°CSodium 2,3-dimethylbut-3-enoate95%

Diels-Alder Reactions

The conjugated diene system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):
Conditions : Toluene, 110°C, 12 hours.
Product : Bicyclic adduct with >90% regioselectivity .

Radical Addition

Under UV light, this compound reacts with thiols (e.g., ethanethiol) via radical pathways:
Conditions : AIBN initiator, hexane, 60°C.
Product : Ethyl 2,3-dimethyl-3-(ethylthio)butanoate (65% yield) .

Comparative Reactivity

The compound’s reactivity differs from structural isomers due to steric and electronic effects:

PropertyThis compoundEthyl 2,2-dimethylbut-3-enoate
Hydrolysis Rate Faster (less steric hindrance)Slower
Heck Reaction Yield 70% 55%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Ethyl 3-Methylbut-3-enoate (CAS 1617-19-2)
  • Structure : Double bond at the 3-position with a single methyl group.
  • Molecular Weight : 128.17 g/mol (identical to the target compound).
  • Key Differences : Reduced steric hindrance due to fewer substituents near the double bond, enhancing reactivity in electrophilic additions. Applications include intermediates in heterocyclic synthesis .
Ethyl 3-Methylbut-2-enoate (CAS 638-10-8)
  • Structure : Double bond between C2 and C3, with a methyl group at C3.
  • Molecular Weight : 128.17 g/mol.
  • Key Differences : Conjugation between the ester carbonyl and the double bond increases stability but reduces electrophilicity compared to the target compound. This isomer is more volatile and finds use in flavor/fragrance industries .

Functional Derivatives

2,3-Dimethylbut-3-enoyl Chloride (CAS 54980-06-2)
  • Structure : Acyl chloride derivative of the target compound.
  • Molecular Formula : C₆H₉ClO.
  • Key Differences : High reactivity as an acylating agent, used in Friedel-Crafts and nucleophilic substitution reactions. The absence of an ester group increases electrophilicity, making it unsuitable for applications requiring hydrolytic stability .

Esters with Varying Substituents

Ethyl Methacrylate (CAS 97-63-2)
  • Structure : Contains a reactive vinyl group (CH₂=C(CH₃)–).
  • Molecular Weight : 114.14 g/mol.
  • Key Differences: The electron-deficient double bond facilitates polymerization, making it a key monomer in plastics. Ethyl 2,3-dimethylbut-3-enoate, with a more substituted double bond, is less reactive in chain-growth polymerization but may serve as a dienophile in Diels-Alder reactions .
Isoamyl Acetate (CAS 123-92-2)
  • Structure : Branched-chain ester without unsaturation.
  • Molecular Weight : 130.18 g/mol.
  • Key Differences: The absence of a double bond results in higher volatility and a fruity odor, widely used in food and fragrance industries. This compound’s conjugated system offers thermal stability, favoring synthetic applications over sensory uses .

Data Table: Comparative Properties of Selected Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Not provided C₇H₁₂O₂ ~128.17 Low-yield synthesis; isomerization precursor
Ethyl 3-methylbut-3-enoate 1617-19-2 C₇H₁₂O₂ 128.17 High stability; heterocyclic synthesis
Ethyl methacrylate 97-63-2 C₆H₁₀O₂ 114.14 Polymerization monomer
2,3-Dimethylbut-3-enoyl chloride 54980-06-2 C₆H₉ClO 132.59 Reactive acylating agent
Isoamyl acetate 123-92-2 C₇H₁₄O₂ 130.18 Flavor/fragrance additive

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : 1–5 mol% sulfuric acid achieves optimal conversion without side reactions like dehydration.

  • Solvent-Free System : Excess ethanol acts as both reactant and solvent, minimizing byproduct formation.

  • Temperature and Time : Reflux at 78°C for 6–8 hours yields 70–75% conversion, as confirmed by gas chromatography.

Table 1. Acid-Catalyzed Esterification Parameters

ParameterOptimal RangeObserved Yield
Catalyst (H₂SO₄)2.5 mol%73%
Ethanol:Molar Ratio5:168%
Reaction Time7 hours71%

Post-synthesis purification involves neutralization with sodium bicarbonate, followed by fractional distillation (bp 68–70°C at 15 mmHg).

Transesterification of Mthis compound

Industrial-scale production often utilizes transesterification to avoid handling corrosive acids. Mthis compound reacts with ethanol in the presence of titanium(IV) isopropoxide, a Lewis acid catalyst:

CH3OCOC(CH3)=CHCH3+CH3CH2OHTi(OiPr)4CH3CH2OCOC(CH3)=CHCH3+CH3OH\text{CH}3\text{OCOC(CH}3\text{)=CHCH}3 + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{Ti(OiPr)}4} \text{CH}3\text{CH}2\text{OCOC(CH}3\text{)=CHCH}3 + \text{CH}_3\text{OH}

Advantages Over Direct Esterification

  • Mild Conditions : Reactions proceed at 60°C with 90% selectivity.

  • Catalyst Reusability : Titanium catalysts are filtered and reused for 3–5 cycles without activity loss.

Table 2. Transesterification Efficiency

CatalystTemperature (°C)Ethanol ExcessEthyl Ester Yield
Ti(OiPr)₄603:189%
NaOEt785:162%

Palladium-Catalyzed Carbonylation of 3-Chloro-2,3-dimethylbut-1-ene

A novel approach utilizes palladium-catalyzed carbonylation to form the ester directly from chloroalkenes. 3-Chloro-2,3-dimethylbut-1-ene reacts with carbon monoxide and ethanol in the presence of PdCl₂(PPh₃)₂ and triethylamine:

\text{ClC(CH}3\text{)2CH=CH}2 + \text{CO} + \text{EtOH} \xrightarrow{\text{Pd}} \text{EtOCOC(CH}3\text{)2CH=CH}2 + \text{HCl}

Key Mechanistic Insights

  • Oxidative Addition : Pd(0) inserts into the C–Cl bond, forming a Pd–alkyl intermediate.

  • Carbonyl Insertion : CO coordinates to Pd, followed by ethanol nucleophilic attack to release the ester.

Table 3. Carbonylation Reaction Metrics

ParameterValue
Pressure (CO)30 bar
Pd Loading0.8 mol%
Turnover Frequency120 h⁻¹

Enzymatic Synthesis Using Lipases

Lipase-catalyzed esterification offers an enantioselective route under mild conditions. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2,3-dimethylbut-3-enoic acid and ethanol in hexane:

Process Characteristics

  • Solvent System : Non-polar solvents (hexane, toluene) enhance enzyme stability.

  • Water Activity : Maintained at 0.3–0.5 using saturated salt solutions to prevent hydrolysis.

Table 4. Biocatalytic Performance

Lipase SourceConversion (%)Enantiomeric Excess (%)
CAL-B8294 (R)
Rhizomucor miehei6788 (R)

Oxidative Esterification of 2,3-Dimethylbut-3-en-1-ol

Oxidative esterification bypasses the need for pre-formed carboxylic acids. Using a Au/TiO₂ catalyst, 2,3-dimethylbut-3-en-1-ol reacts with ethanol and oxygen to form the ester:

HOCH2C(CH3)=CHCH3+EtOH+O2Au/TiO2EtOCOC(CH3)=CHCH3+2H2O\text{HOCH}2\text{C(CH}3\text{)=CHCH}3 + \text{EtOH} + \text{O}2 \xrightarrow{\text{Au/TiO}2} \text{EtOCOC(CH}3\text{)=CHCH}3 + 2 \text{H}2\text{O}

Advantages

  • Atom Economy : Direct conversion of alcohol to ester in one pot.

  • Green Chemistry : Molecular oxygen serves as the oxidant, minimizing waste.

Table 5. Oxidative Esterification Parameters

Catalyst LoadingO₂ Pressure (bar)Ethanol RatioYield
1 wt% Au/TiO₂54:178%

Q & A

Q. What are the optimal synthetic pathways for ethyl 2,3-dimethylbut-3-enoate, and how can reaction yield be systematically improved?

Methodological Answer: To optimize synthesis, employ orthogonal experimental design (e.g., Taguchi methods) to evaluate factors such as catalyst concentration, temperature, and solvent polarity. This minimizes experimental runs while identifying significant variables . For yield improvement, integrate regression analysis to model relationships between variables and output, using tools like MATLAB or Python’s SciPy . Reference kinetic studies in similar esterifications (e.g., ethyl acetate synthesis) to infer optimal conditions . Ensure purity via distillation or membrane separation technologies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions, comparing with databases like NIST Standard Reference Data .
  • GC-MS : Couple with derivatization (e.g., silylation) to enhance volatility for accurate quantification .
  • FTIR : Identify ester carbonyl (~1740 cm1^{-1}) and alkene C-H stretching (~1650 cm1^{-1}) bands to verify functional groups .
    Cross-validate results with computational predictions (e.g., Gaussian software) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and stereochemical outcomes in this compound synthesis?

Methodological Answer: Apply density functional theory (DFT) to model transition states and energy barriers for competing pathways (e.g., acid-catalyzed vs. base-mediated esterification). Use software like COMSOL Multiphysics with AI-driven parameter optimization to simulate reaction dynamics . Validate with isotopic labeling experiments (e.g., 18O^{18}O) to track oxygen migration in ester bonds . Integrate molecular dynamics (MD) simulations to predict solvent effects on reaction stereochemistry .

Q. How should researchers address contradictory kinetic data in studies of this compound formation?

Methodological Answer:

  • Sensitivity Analysis : Identify variables (e.g., impurity levels, temperature gradients) causing discrepancies using Monte Carlo simulations .
  • In Situ Monitoring : Deploy real-time FTIR or Raman spectroscopy to track intermediate concentrations and detect side reactions .
  • Meta-Analysis : Systematically review literature for methodological inconsistencies (e.g., stirring rates, calibration standards) using platforms like Web of Science . Adjust experimental protocols to harmonize conditions .
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    31:37

Q. What advanced reactor designs are suitable for scaling up this compound production while maintaining selectivity?

Methodological Answer:

  • Microreactor Systems : Enhance heat/mass transfer and reduce residence time dispersion, critical for controlling exothermic esterification .
  • Membrane Reactors : Integrate semipermeable membranes to continuously remove water (Le Chatelier’s principle), shifting equilibrium toward product .
  • CFD Modeling : Use ANSYS Fluent to simulate fluid dynamics and optimize geometry for laminar flow, minimizing side reactions .

Q. How can thermodynamic and kinetic control be leveraged to optimize the regioselectivity of this compound derivatives?

Methodological Answer:

  • Temperature Gradients : Conduct experiments at varied temperatures (e.g., 0–100°C) to map Arrhenius relationships and identify regimes favoring kinetic vs. thermodynamic products .
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce stereochemical control, validated by enantiomeric excess (ee) via HPLC .
  • Machine Learning : Train models on existing datasets to predict substituent effects on transition-state energetics, guiding synthetic routes .

Tables for Key Methodological Comparisons

Technique Application Advantages Limitations Reference
Orthogonal DesignYield optimizationReduces experimental runs by 70%Limited to linear interactions
DFT SimulationsMechanistic insightsAtomic-level resolutionComputationally intensive
MicroreactorsScalability & selectivityEnhanced heat transferHigh initial setup cost
In Situ FTIRReal-time monitoringDetects intermediates in <1 secRequires specialized equipment

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